molecular formula C21H21N3O5S B11685928 Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11685928
M. Wt: 427.5 g/mol
InChI Key: XNMIZHIKJCMCRA-UHFFFAOYSA-N
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Description

Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{[(2E)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific structural features, such as the thiazinan ring and the combination of methoxyphenyl and benzoate groups. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(19(26)22-14-8-10-16(28-2)11-9-14)30-21(24)23-15-6-4-13(5-7-15)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,22,26)

InChI Key

XNMIZHIKJCMCRA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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